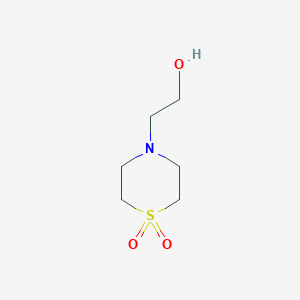

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-4-1-7-2-5-11(9,10)6-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILLKIJFJOBJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619238 | |

| Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26475-62-7 | |

| Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of every intermediate compound are critical determinants of a program's ultimate success. 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS: 26475-62-7) is a heterocyclic building block of significant interest, notably serving as a key intermediate in the synthesis of advanced antiretroviral agents, including the HIV Maturation Inhibitor BMS-955176.[1] The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry; the sulfone group acts as a potent hydrogen bond acceptor, enhancing solubility and target engagement, while the N-hydroxyethyl group provides a versatile handle for further synthetic elaboration.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides robust, self-validating protocols for property determination, and offers insights into how these characteristics influence the compound's application in pharmaceutical development.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points are the first-pass indicators for handling, formulation, and initial analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1,1-Dioxothiomorpholino)ethanol | [3][4][5] |

| CAS Number | 26475-62-7 | [2][3][4][6] |

| Molecular Formula | C₆H₁₃NO₃S | [3][4][5] |

| Molecular Weight | 179.23 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Melting Point | 73 - 77 °C | [2][3][5] |

| Boiling Point | 197 °C @ 1 mmHg | [3][5] |

| Predicted Density | 1.287 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 14.80 ± 0.10 (Alcoholic Proton) | N/A |

| Predicted XLogP3-AA | -1.1 (for parent Thiomorpholine 1,1-Dioxide) | [7] |

Note: Predicted values are computationally derived and serve as estimates pending experimental verification.

Section 2: Solubility and Lipophilicity – The Cornerstones of Developability

Solubility and lipophilicity are arguably the most critical physicochemical parameters, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate like this compound, which is incorporated into final drug products, understanding its contribution to the overall solubility of the Active Pharmaceutical Ingredient (API) is paramount. This is especially relevant in the context of HIV Maturation Inhibitors, where poor aqueous solubility has been a historical challenge for the class.[8]

Aqueous Solubility Profile

The presence of a hydroxyl group and a polar sulfone moiety suggests high aqueous solubility. A formal determination across a physiologically relevant pH range is essential for compliance with regulatory frameworks like the Biopharmaceutics Classification System (BCS).

While faster methods exist, the shake-flask equilibrium solubility method is the gold standard. It determines the thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound. This value is crucial for biowaiver applications and for building robust biopharmaceutical models.[9]

Caption: Workflow for equilibrium solubility determination.

-

Preparation : Prepare aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[10]

-

Equilibration : Add an excess of the compound to triplicate vials for each pH buffer. The excess must be sufficient to maintain a saturated solution with solid present after equilibration.

-

Shaking : Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C for a period of 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached.

-

Phase Separation : After equilibration, separate the solid phase from the supernatant by centrifugation and/or filtration through a 0.45 µm filter. This step is critical; any suspended solid will artificially inflate the measured solubility.

-

Quantification : Analyze the clear supernatant using a validated, stability-indicating HPLC-UV method. The concentration is determined against a calibration curve prepared from a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Self-Validation : The protocol's integrity is maintained by:

-

Confirming the pH of the buffer before and after the experiment.

-

Analyzing the remaining solid by a technique like DSC or XRPD to check for any polymorphic transformations during the experiment.[11]

-

Ensuring the HPLC method meets system suitability criteria (e.g., tailing factor, plate count) before sample analysis.

-

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. While no experimental data is publicly available, the predicted LogP for the parent thiomorpholine 1,1-dioxide is -1.1, strongly suggesting the N-hydroxyethyl derivative is highly hydrophilic.[7] This property is advantageous for aqueous solubility but can be a challenge for membrane permeability.

Caption: Workflow for LogD determination via shake-flask.

-

Phase Saturation : Pre-saturate n-octanol with the aqueous buffer (typically phosphate buffer at pH 7.4 for LogD) and vice-versa by shaking them together overnight and then allowing the phases to separate. This prevents volume changes during the actual experiment.

-

Partitioning : Add a known concentration of the compound to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated n-octanol.

-

Equilibration : Shake the biphasic system vigorously to facilitate partitioning, then centrifuge to ensure a sharp separation of the two layers.

-

Quantification : Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation : The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Section 3: Solid-State Properties

The solid-state form of a compound dictates its stability, dissolution rate, and manufacturability. For a crystalline solid like this compound, understanding its thermal behavior and hygroscopicity is non-negotiable.

Melting Point and Polymorphism

The reported melting point is a range of 73-77°C.[2][3][5] Differential Scanning Calorimetry (DSC) is the preferred technique for a more precise determination and for screening for polymorphism—the ability of a compound to exist in multiple crystal forms.[12] Different polymorphs can have different solubilities and stabilities, making polymorphism screening a critical step in de-risking a development candidate.[13]

A sharp endotherm in a DSC thermogram corresponds to the melting of a pure, crystalline substance. The onset temperature of this peak is typically reported as the melting point. The presence of multiple melting peaks or exothermic events (recrystallization) before a final melt can indicate the presence of polymorphism or pseudo-polymorphism (hydrates/solvates).[14]

-

Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

-

Sample Preparation : Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it. An open pan or a pan with a pinhole may be used if volatilization is expected.

-

Thermal Program : Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient (e.g., 25 °C) to a temperature sufficiently above the melt (e.g., 100 °C).

-

Analysis : Analyze the resulting thermogram for thermal events. The sharp endotherm peak onset is the melting point.

-

Polymorph Screen (Heat-Cool-Heat Cycle) : To screen for other forms, a second heating cycle is often employed. After the initial melt, the sample is cooled rapidly (e.g., at 20 °C/min) back to the starting temperature and then reheated at the original rate. Differences in the thermogram between the first and second heat runs can reveal melt-recrystallization events or the formation of amorphous material.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation, impacting stability and shelf-life.[3]

The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain after storing a sample at 25°C and 80% relative humidity (RH) for 24 hours.[1][11] This provides a clear, universally understood descriptor of a material's sensitivity to moisture, which directly informs requirements for packaging and controlled-humidity manufacturing environments.[14]

-

Initial Drying : Dry the sample to a constant weight (e.g., in a vacuum oven at 40°C) to establish a baseline dry weight (W₁).

-

Sample Preparation : Accurately weigh approximately 10-20 mg of the dried sample onto a pre-weighed sample pan for a dynamic vapor sorption (DVS) instrument or into a weighing bottle for a static method.

-

Exposure : Place the sample in a calibrated environmental chamber or DVS instrument maintained at 25 ± 1 °C and 80 ± 2% RH.

-

Equilibration : Maintain these conditions for 24 hours.

-

Final Weighing : After 24 hours, re-weigh the sample (W₂).

-

Calculation & Classification : Calculate the percentage weight gain: [(W₂ - W₁) / W₁] * 100.

-

Non-hygroscopic : ≤ 0.12% gain

-

Slightly hygroscopic : > 0.12% and < 2% gain

-

Hygroscopic : ≥ 2% and < 15% gain

-

Very hygroscopic : ≥ 15% gain[1]

-

Given the presence of polar functional groups, this compound is predicted to be at least slightly hygroscopic. Experimental verification is essential.

Section 4: Analytical Characterization

Unambiguous structural confirmation and purity assessment are foundational to any chemical guide. The following sections describe the expected spectral characteristics and a proposed chromatographic method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

δ ~3.85 (t, 2H) : Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The splitting is due to coupling with the adjacent methylene group.

-

δ ~3.40 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).

-

δ ~3.10 (t, 2H) : Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-CH₂OH).

-

δ ~2.95 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the nitrogen atom within the ring (-CH₂-N-CH₂-).

-

δ ~59 ppm : Carbon of the -CH₂-OH group.

-

δ ~57 ppm : Carbon of the -N-CH₂-CH₂OH group.

-

δ ~52 ppm : Carbons adjacent to the nitrogen within the ring (-CH₂-N-CH₂-).

-

δ ~50 ppm : Carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

3400-3300 (broad) : O-H stretch from the hydroxyl group.

-

2950-2850 : C-H stretching from the methylene groups.[15]

-

~1300 and ~1120 : Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively. These two peaks are highly diagnostic for the sulfone moiety.

-

1100-1000 : C-O stretching from the primary alcohol and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.

-

Molecular Ion (M⁺) : Expected at m/z = 179.

-

Key Fragments :

-

m/z = 148 : Loss of the terminal CH₂OH group (M-31).

-

m/z = 106 : Cleavage of the N-hydroxyethyl side chain.

-

Further fragmentation of the thiomorpholine 1,1-dioxide ring.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity is a critical quality attribute. A reverse-phase HPLC method is suitable for quantifying this compound and detecting any related impurities.

Caption: Workflow for purity analysis by reverse-phase HPLC.

-

Rationale : A C18 column is a standard choice for polar to moderately nonpolar compounds. The use of formic acid as a mobile phase modifier ensures good peak shape and makes the method compatible with mass spectrometry (LC-MS) for impurity identification. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted. UV detection at a low wavelength like 210 nm is chosen because the molecule lacks a strong chromophore.

Conclusion

This compound is a compound whose physicochemical profile is dominated by the high polarity imparted by its sulfone and hydroxyl functional groups. This results in high aqueous solubility and low lipophilicity, which are favorable properties for an intermediate intended for use in pharmaceutical synthesis. However, its potential for hygroscopicity necessitates careful handling and storage protocols. The analytical and characterization methods outlined in this guide provide a robust framework for researchers to ensure the quality, purity, and consistency of this vital building block. A thorough understanding and experimental validation of these properties are essential for mitigating risks and accelerating the development of the next generation of therapeutics that rely on this versatile scaffold.

References

-

Nowicka-Krawczyk, P., et al. (2019). HIV-1 Maturation: Lessons Learned from Inhibitors. Viruses, 11(7), 615. Available at: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

-

Gant, T. G., et al. (2018). Development of a Safe and High-Throughput Continuous Manufacturing Approach to this compound. Organic Process Research & Development, 22(6), 770-776. Available at: [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Available at: [Link]

-

HMDB. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available at: [Link]

-

ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report. Geneva: WHO; 2011. Available at: [Link]

-

Pharma Growth Hub. Hygroscopicity in Pharmaceuticals. Available at: [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]

-

HDH Instruments. 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%, 10 grams. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

Amanote Research. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Available at: [Link]

-

Blair, W. S., et al. (2014). Second Generation Inhibitors of HIV-1 Maturation. Journal of Medicinal Chemistry, 57(3), 830-844. Available at: [Link]

-

Chocholous, P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 358-366. Available at: [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol. Available at: [Link]

-

ResearchGate. The 1 H-NMR spectrum of ethanol. Available at: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

Mettler Toledo. Thermal analysis used for pharmaceutical screening – Part 1. Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

-

MassBank. 4-(2-Hydroxyethyl)morpholine; LC-ESI-QFT; MS2. Available at: [Link]

-

Scilit. High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine. Available at: [Link]

-

MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Available at: [Link]

-

MDPI. Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline. Available at: [Link]

-

PubChemLite. Thiomorpholine 1,1-dioxide (C4H9NO2S). Available at: [Link]

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. nbinno.com [nbinno.com]

- 3. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | 26475-62-7 | TCI AMERICA [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. PubChemLite - Thiomorpholine 1,1-dioxide (C4H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 26475-62-7 | TCI EUROPE N.V. [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. mt.com [mt.com]

- 13. mdpi.com [mdpi.com]

- 14. tainstruments.com [tainstruments.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7), a versatile heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies at both laboratory and industrial scales, and key applications as a pivotal intermediate in the development of advanced therapeutics. Special emphasis is placed on the causality behind synthetic choices, process safety, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important building block.

Introduction and Core Compound Profile

This compound, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethanol, is a unique bifunctional molecule featuring a thiomorpholine 1,1-dioxide core and a primary alcohol moiety.[1] The presence of the sulfone group, a strong hydrogen bond acceptor, renders the thiomorpholine ring polar and chemically stable. The N-hydroxyethyl side chain provides a reactive site for further chemical elaboration, making it a valuable nucleophilic building block in multi-step organic synthesis.[1][2] Its high water solubility is a key characteristic that influences both its reaction conditions and purification strategies.[1] This combination of a stable, polar core and a reactive functional group has positioned it as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

Chemical Structure and CAS Number

-

IUPAC Name: 2-(1,1-Dioxo-1λ⁶-thiazinan-4-yl)ethan-1-ol

-

Synonyms: 2-(1,1-Dioxothiomorpholino)ethanol, 4-Thiomorpholineethanol 1,1-dioxide

-

CAS Number: 26475-62-7

-

Molecular Formula: C₆H₁₃NO₃S

-

Molecular Weight: 179.23 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 73 - 77 °C | [1] |

| Boiling Point | 197 °C @ 1 mmHg | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Storage | Room Temperature, under inert gas |

Synthesis of this compound

The most direct and atom-economical synthesis of the title compound is achieved through a double Michael addition (or double conjugate addition) reaction between divinyl sulfone and ethanolamine. This reaction is highly exothermic and requires careful thermal management, which has led to the development of both batch and continuous flow processes to ensure safety and scalability.

Reaction Mechanism: Double Michael Addition

The synthesis proceeds via a tandem nucleophilic addition. The amine of ethanolamine first attacks one of the activated double bonds of divinyl sulfone. The resulting secondary amine then rapidly undergoes an intramolecular cyclization by attacking the second double bond, forming the six-membered thiomorpholine ring. The sulfone group acts as a powerful electron-withdrawing group, activating the vinyl groups for this conjugate addition.

Caption: High-level overview of the synthesis pathway.

Experimental Protocol: Gram-Scale Batch Synthesis (Exemplary)

While large-scale manufacturing has shifted to continuous flow for safety, a batch process is suitable for laboratory-scale synthesis. The primary challenge is controlling the exotherm.

Materials:

-

Divinyl sulfone (1.0 eq)

-

Ethanolamine (1.05 eq)

-

Water (as solvent)

Protocol:

-

Charge a round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with ethanolamine dissolved in water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add divinyl sulfone dropwise to the stirred ethanolamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C. Causality: Slow, controlled addition is critical to dissipate the heat generated from the highly exothermic Michael additions and prevent runaway reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure complete cyclization and conversion of any oligomeric intermediates.

-

Reaction completion can be monitored by TLC or LC-MS.

-

Work-up and Purification: The high water solubility of the product presents a purification challenge.

-

Concentrate the aqueous solution under reduced pressure to remove a significant portion of the water.

-

The resulting concentrated solution or slurry can be treated with a salting-out agent (e.g., K₃PO₄) to reduce the product's solubility in the aqueous phase.

-

Perform multiple extractions with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Industrial Production: Continuous Flow Synthesis

For kilogram-scale production, a continuous flow process is superior due to its excellent heat transfer capabilities, which safely manages the reaction's high adiabatic temperature rise.

Caption: Workflow for continuous manufacturing process.

This process involves pumping separate streams of ethanolamine in water and divinyl sulfone into a T-mixer, where the reaction initiates. The mixture then flows through a cooled tubular reactor where the reaction proceeds to completion within a defined residence time. In-situ IR spectroscopy can be employed to monitor the reaction in real-time by observing the disappearance of the divinyl sulfone signal and the appearance of the product's characteristic peaks, ensuring the process is at a steady state. This method allows for the safe production of multiple kilograms of the target compound.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to other key intermediates. The hydroxyl group is readily converted into a leaving group, facilitating nucleophilic substitution reactions.

Conversion to 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

A common and critical transformation is the conversion of the terminal alcohol to a chloride, typically using thionyl chloride (SOCl₂). This transforms the molecule into a potent alkylating agent, ready for coupling with nucleophiles.

Reaction Mechanism: The alcohol attacks the electrophilic sulfur of thionyl chloride. A subsequent elimination, driven by the formation of stable sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, results in the formation of the alkyl chloride.

Exemplary Protocol (adapted from analogous procedures):

-

Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or benzene in a flask equipped for stirring and operation under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add thionyl chloride (2.0-5.0 eq) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., 40 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude residue is redissolved in a non-polar organic solvent and washed carefully with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried, filtered, and concentrated to afford 4-(2-chloroethyl)thiomorpholine 1,1-dioxide, which can be purified by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: HIV Maturation Inhibitor BMS-955176

This compound is a documented key intermediate in the synthesis of Bristol Myers Squibb's HIV maturation inhibitor, BMS-955176. In this synthesis, the compound serves as the precursor to the side chain which is coupled to the core of the drug molecule. The thiomorpholine 1,1-dioxide moiety is a critical pharmacophore, contributing to the molecule's binding affinity and overall efficacy.

Analytical Characterization

A robust analytical profile is essential for confirming the identity and purity of this compound. While public spectral libraries do not currently feature verified experimental spectra for this specific compound, the literature describes its characterization using standard methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two sets of methylene protons on the thiomorpholine ring (which may appear as complex multiplets due to their diastereotopic nature) and the two methylene groups of the N-hydroxyethyl side chain. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would show four distinct signals for the methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfone (O=S=O) group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). A broad absorption band for the O-H stretch of the alcohol group would also be prominent around 3400-3200 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of 179.23 g/mol .

-

Gas Chromatography (GC): GC is a standard method used by suppliers to confirm the purity of the compound, which is typically ≥ 98%.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use.

Table 2: Summary of GHS Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Health | Not classified as hazardous under GHS (may vary by jurisdiction). Some suppliers note potential for skin, eye, and respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Physical | Not classified. | - |

| Environmental | Not classified. | P273: Avoid release to the environment. |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Some suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) as the compound may be air-sensitive.

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

-

Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

Ingestion: Rinse mouth. Seek medical attention if you feel unwell.

Conclusion

This compound is a high-value synthetic intermediate with proven utility in the pharmaceutical industry. Its synthesis, while exothermic, can be safely managed and scaled using modern continuous flow technology. The compound's bifunctional nature—a stable sulfone-containing ring and a reactive hydroxyl group—provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization looking to leverage this important chemical building block in their drug discovery and development programs.

References

-

PrepChem. (n.d.). Synthesis of chloroethylmorpholine hydrochloride. Retrieved January 2, 2026, from [Link]

Sources

Solubility Profile of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: A Mechanistic and Methodological Approach

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a heterocyclic building block of increasing importance in pharmaceutical development and specialty chemical synthesis.[1][2] Its utility as a precursor to Active Pharmaceutical Ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents.[1] This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of this compound. Moving beyond a simple data sheet, we delve into the theoretical principles of its solubility, provide a robust, step-by-step experimental protocol for its determination, and offer a framework for interpreting results across a spectrum of common organic solvents. This document is intended for researchers, process chemists, and formulation scientists who require a deep, functional understanding of this versatile intermediate.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. For an intermediate like this compound, a precise understanding of its solubility is essential for:

-

Process Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization to maximize yield and purity.[3]

-

Formulation Development: Designing stable and effective drug delivery systems. Its noted solubility in water already suggests its utility in aqueous formulations.[2]

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis and preparing standardized solutions.

This guide will equip the research and development professional with both the theoretical foundation and the practical methodology to confidently assess and leverage the solubility characteristics of this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is dictated by its molecular structure. This compound (CAS: 26475-62-7) is a molecule with distinct functional regions that determine its interactions with solvents.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₃S | [2] |

| Molecular Weight | 179.23 g/mol | [2] |

| Melting Point | 73 - 77 °C | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| pKa (Predicted) | 14.80 ± 0.10 | [4] |

| Known Solubility | Soluble in Methanol | [4] |

The molecule's structure features a highly polar sulfone group (O=S=O) and a hydrophilic hydroxyethyl side chain (-CH₂CH₂OH), attached to a thiomorpholine ring.[1] This combination imparts a high degree of polarity and the capacity for significant hydrogen bonding.

-

Hydrogen Bond Donors: The hydroxyl (-OH) group on the ethyl side chain.

-

Hydrogen Bond Acceptors: The oxygen atoms of the sulfone group, the oxygen of the hydroxyl group, and the nitrogen atom of the thiomorpholine ring.[5]

This pronounced polarity, stemming from the sulfone and hydroxyl functionalities, is a key factor in its solubility profile.[6] The widely used principle of "like dissolves like" predicts that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar solvents.[7]

Caption: Key functional groups facilitating hydrogen bonding.

Theoretical Solubility Profile in Organic Solvents

Based on its molecular structure, we can predict the solubility of this compound in various solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the sulfone, hydroxyl, and amine moieties of the solute. Its known solubility in methanol and water supports this prediction.[2][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to High Solubility Expected. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.

-

Slightly Polar Solvents (e.g., Acetone, Ethyl Acetate): Low to Moderate Solubility Expected. These solvents have a lower dielectric constant and reduced hydrogen bonding capability, leading to less effective solvation of the highly polar solute molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to Negligible Solubility Expected. The large disparity in polarity ("like dissolves like") means these solvents cannot effectively overcome the strong intermolecular forces (crystal lattice energy) of the solid solute.[7]

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment

-

This compound (purity ≥98%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C)

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is critical to ensure equilibrium with the solid phase is achieved.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.[9]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time required may vary and should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

-

Calculation and Data Reporting:

-

Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):

-

S (mg/mL) = C (mg/mL) × DF

-

-

Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) is a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its unique molecular architecture, featuring a thiomorpholine 1,1-dioxide core and a pendant hydroxyethyl group, imparts desirable physicochemical properties for its use as a synthetic building block and functional intermediate.[1][3] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive spectral characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its spectral features. The thiomorpholine ring, with its chair-like conformation, and the flexible hydroxyethyl side chain give rise to distinct signals in NMR spectroscopy. The sulfone group (SO₂) and the hydroxyl group (-OH) are strong absorbers in the infrared region, providing characteristic vibrational frequencies. Mass spectrometry will reveal the molecular weight and fragmentation patterns influenced by the stability of the heterocyclic ring and the nature of the N-substituent.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for the protons on the thiomorpholine ring and the hydroxyethyl side chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, O) and the diamagnetic anisotropy of the sulfone group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH ₂- | ~3.6 - 3.8 | Triplet | 2H |

| -N-CH ₂-CH₂-OH | ~2.8 - 3.0 | Triplet | 2H |

| S-CH ₂-CH₂-N- | ~3.1 - 3.3 | Multiplet | 4H |

| -N-CH ₂-CH ₂-S- | ~2.9 - 3.1 | Multiplet | 4H |

| -OH | Variable | Singlet (broad) | 1H |

Rationale behind the predictions: The protons on the carbon adjacent to the hydroxyl group (HO-CH ₂-) are expected to be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. The protons on the carbon adjacent to the nitrogen (-N-CH ₂-CH₂-OH) will also be deshielded. The protons on the thiomorpholine ring are expected to show complex multiplets due to their diastereotopic nature in the chair conformation. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~58 - 62 |

| -N-C H₂-CH₂-OH | ~55 - 59 |

| S-C H₂-CH₂-N- | ~50 - 54 |

| -N-C H₂-C H₂-S- | ~48 - 52 |

Rationale behind the predictions: The carbon atom attached to the hydroxyl group (HO-C H₂-) will have the highest chemical shift among the aliphatic carbons. The carbons of the thiomorpholine ring will have chemical shifts influenced by the adjacent nitrogen and sulfone groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 128 scans or more).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to strong |

| S=O stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

| C-N stretch (amine) | 1250 - 1020 | Medium |

Rationale behind the predictions: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretch. The two strong bands for the S=O stretch are characteristic of the sulfone group. The C-H, C-O, and C-N stretching vibrations will also be present in their expected regions.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₁₃NO₃S), the expected molecular weight is 179.23 g/mol .[2][4][5]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179.

-

Key Fragmentation Pathways: The fragmentation will likely involve the loss of the hydroxyethyl side chain and cleavage of the thiomorpholine ring.

Figure 2. Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules and often shows a prominent protonated molecular ion peak ([M+H]⁺ at m/z = 180).

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. While based on predictive data and established spectroscopic principles, the information presented herein serves as a valuable resource for researchers working with this important chemical entity. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in experimental outcomes.

References

- The Value of this compound in Chemical Synthesis. Google AI Test Kitchen.

- This compound - Chem-Impex.

- This compound 26475-62-7 - TCI Chemicals. TCI Chemicals.

- 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%, 10 grams. Lab Alley.

- This compound 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.

Sources

potential biological activity of thiomorpholine 1,1-dioxide derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Thiomorpholine 1,1-Dioxide Derivatives

Executive Summary

The thiomorpholine 1,1-dioxide core is a six-membered saturated heterocycle that has garnered significant attention in medicinal chemistry.[1][2] This scaffold, characterized by a sulfone group within the thiomorpholine ring, serves as a versatile building block in the design and synthesis of novel therapeutic agents.[3][4] Its unique physicochemical properties, including enhanced stability and solubility, make it an attractive component for developing bioactive compounds.[5] This technical guide provides a comprehensive overview of the diverse biological activities associated with thiomorpholine 1,1-dioxide derivatives, ranging from established anticancer and anti-inflammatory effects to promising hypolipidemic, antioxidant, and potential neuroprotective applications. By synthesizing mechanistic insights, key structure-activity relationships, and detailed experimental protocols, this document aims to serve as a critical resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this privileged scaffold.

Chapter 1: The Thiomorpholine 1,1-Dioxide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiomorpholine 1,1-dioxide moiety is a foundational structure in modern drug discovery, valued for its synthetic accessibility and the unique properties it imparts to a molecule.[5][6] Its structural rigidity and the presence of the electron-withdrawing sulfone group influence the molecule's conformation and electronic properties, which are critical for target binding and pharmacokinetic profiles.[4]

Physicochemical Properties

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) is a white to off-white solid at room temperature.[7] The presence of the sulfone and amine groups makes the molecule polar, contributing to its solubility in various organic solvents and its potential for forming stable salts, such as the hydrochloride salt, which often exhibits improved water solubility and stability for pharmaceutical formulations.[7][8]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂S | [3][9] |

| Molecular Weight | 135.19 g/mol | [9] |

| Melting Point | 70 °C | [9] |

| Appearance | White to off-white solid | [7] |

| Key Feature | Cyclic sulfone amine structure | [3][4] |

General Synthesis Strategies

The most common and straightforward method for synthesizing the thiomorpholine 1,1-dioxide core is the oxidation of the parent thiomorpholine ring.[3][7] This transformation is typically achieved using robust oxidizing agents under controlled conditions to ensure high yield and purity.

-

Dissolution: Dissolve the starting thiomorpholine derivative in a suitable organic solvent, such as dichloromethane (DCM) or methanol.

-

Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to manage the exothermic nature of the oxidation.

-

Addition of Oxidant: Add a potent oxidizing agent, such as hydrogen peroxide or potassium permanganate (KMnO₄), dropwise to the cooled solution while stirring vigorously.[3] The stoichiometry is critical; two equivalents of the oxidant are required for the conversion of the sulfide to a sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench any excess oxidant. For KMnO₄, this can be done with a saturated solution of sodium sulfite. For peroxides, a reducing agent like sodium thiosulfate is typically used.

-

Extraction & Purification: Following quenching, the product is typically extracted from the aqueous phase using an organic solvent. The combined organic layers are then washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10]

-

Final Purification: The crude thiomorpholine 1,1-dioxide derivative is then purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide.

Chapter 2: Anticancer Activity

Derivatives of the thiomorpholine 1,1-dioxide scaffold have shown notable potential as anticancer agents.[9] Their mechanisms are multifaceted, involving the direct inhibition of critical cellular processes required for tumor growth and proliferation.

Mechanism of Action: Inhibition of DNA Replication and Protein Synthesis

Certain thiomorpholine 1,1-dioxide derivatives have been shown to inhibit tumor growth by interfering with fundamental cellular machinery.[9] The precise molecular targets are still under investigation, but the observed downstream effects point towards the inhibition of DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[9] This broad-based action makes them interesting candidates for cancers that are resistant to more targeted therapies.

While research on thiomorpholine derivatives as topoisomerase inhibitors is emerging, related morpholine compounds have been investigated for this activity.[11] Molecular docking studies on morpholine derivatives revealed favorable binding energies (ranging from -8 to -10 kcal/mol) with topoisomerase II, suggesting that these scaffolds can effectively occupy the enzyme's active site and disrupt its function, which is essential for managing DNA topology during replication.[11] This provides a strong rationale for exploring thiomorpholine 1,1-dioxide derivatives for similar activity.

Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and screening anticancer drug candidates in vitro.

-

Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231 breast cancer cells) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiomorpholine 1,1-dioxide derivatives for a specified period (e.g., 48-72 hours). Include a positive control (e.g., a known chemotherapy drug) and a negative control (vehicle).

-

Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4 °C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Wash and Dry: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry completely.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

-

IC50 Calculation: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

Illustrative Data (Morpholine Derivatives)

The following table summarizes data for related morpholine derivatives against the MDA-MB-231 breast cancer cell line, highlighting the potential for this class of compounds.[11]

| Compound ID | IC50 Value (µg/mL) | Binding Energy (kcal/mol) vs. Topoisomerase II |

| M2 | 88.27 | -8.5 |

| M5 | 81.92 | -9.7 |

Chapter 3: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders. Thiomorpholine 1,1-dioxide has been identified as a promising scaffold for developing novel anti-inflammatory agents.[9]

Mechanism of Action: TLR4 Signaling Pathway Inhibition

One of the key mechanisms underlying the anti-inflammatory properties of thiomorpholine 1,1-dioxide is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[9] TLR4 is a critical pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting this pathway, thiomorpholine 1,1-dioxide derivatives can effectively suppress the inflammatory response.[9]

Caption: Inhibition of the TLR4 signaling pathway by thiomorpholine 1,1-dioxide.

Chapter 4: Hypolipidemic and Antioxidant Properties

Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease. Thiomorpholine derivatives have been designed as dual-action agents that can both lower lipid levels and combat oxidative stress, addressing key aspects of atherogenesis.[12]

Dual-Action Mechanism: Squalene Synthase Inhibition and Radical Scavenging

A series of N-substituted thiomorpholine derivatives have demonstrated potent hypolipidemic and antioxidant activities.[2][12]

-

Hypolipidemic Action: The proposed mechanism for lipid reduction is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][12] By blocking this enzyme, these compounds can significantly reduce the formation of cholesterol.

-

Antioxidant Action: These derivatives are also designed to incorporate an antioxidant moiety, enabling them to scavenge free radicals and inhibit lipid peroxidation, which is the oxidative degradation of lipids that contributes to cellular membrane damage.[2][12]

Experimental Protocol: In Vitro Lipid Peroxidation Assay

This assay measures the ability of a compound to inhibit the non-enzymatic, iron/ascorbate-induced peroxidation of lipids in microsomal membranes.

-

Microsome Preparation: Prepare liver microsomes from animal models (e.g., rats) through differential centrifugation.

-

Reaction Mixture: In a test tube, prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., Tris-HCl), and the thiomorpholine derivative at various concentrations.

-

Initiation of Peroxidation: Initiate lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄) and ascorbic acid.

-

Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Color Development: Heat the mixture in a boiling water bath to allow the malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA, forming a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the colored adduct at approximately 535 nm.

-

IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits lipid peroxidation by 50%, by comparing the absorbance of the treated samples to the control.

Data Summary: In Vivo and In Vitro Efficacy

One of the most active compounds from a synthesized series demonstrated significant efficacy.[12]

| Activity | Result |

| Lipid Peroxidation Inhibition (IC50) | 7.5 µM |

| Triglyceride Reduction | 80% |

| Total Cholesterol Reduction | 78% |

| LDL Reduction | 76% |

Chapter 5: Emerging Applications: Potential for Neuroprotection

Neurodegenerative diseases and acute brain injuries are characterized by complex pathologies involving oxidative stress, neuroinflammation, and excitotoxicity.[13] The established anti-inflammatory and antioxidant properties of thiomorpholine 1,1-dioxide derivatives provide a strong scientific rationale for investigating their potential as neuroprotective agents.[9][14]

Rationale: Linking Core Activities to Neuroprotection

-

Attenuation of Oxidative Stress: The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. By scavenging reactive oxygen species (ROS), thiomorpholine 1,1-dioxide derivatives could protect neurons from oxidative stress-induced apoptosis.[14]

-

Inhibition of Neuroinflammation: Microglial activation and the subsequent release of pro-inflammatory cytokines are hallmarks of many neurological disorders. The ability of these compounds to inhibit pathways like TLR4 suggests they could quell detrimental neuroinflammatory responses.[9]

Caption: A logical workflow for evaluating the neuroprotective potential of novel compounds.

Chapter 6: Conclusion and Future Directions

The thiomorpholine 1,1-dioxide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and hypolipidemic effects. The established mechanisms, such as the inhibition of the TLR4 pathway and squalene synthase, provide a solid foundation for further optimization and development.

The potential for these compounds to act as neuroprotective agents represents an exciting and underexplored frontier. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo applications.

-

Exploration of Novel Targets: Expanding the investigation into other therapeutic areas where the core activities of these compounds, such as antimicrobial or antiviral effects, could be beneficial.[1][2]

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiomorpholine 1,1-dioxide derivatives in the ongoing quest for novel and effective medicines.

References

-

Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Acme Synthesis. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link]

-

Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629–634. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. Retrieved from [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). U.S. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

D'haese, J. P., et al. (2023). Neuroprotection Is in the Air—Inhaled Gases on Their Way to the Neurons. International Journal of Molecular Sciences, 24(20), 15403. Retrieved from [Link]

-

Jean, A., et al. (2021). Inhalational Gases for Neuroprotection in Traumatic Brain Injury. Journal of Neurotrauma, 38(19), 2634–2651. Retrieved from [Link]

-

Bilotta, F., & Stazi, E. (2012). Neuroprotective effects of propofol in acute cerebral injury. Current Pharmaceutical Design, 18(38), 6125–6131. Retrieved from [Link]

-

Ghavanini, A. A., & Khoshnam, S. E. (2017). Neuroprotective Agents in the Intensive Care Unit. Trauma Monthly, 22(4), e38855. Retrieved from [Link]

-

Lee, J. C., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Journal of Veterinary Science, 14(1), 1–8. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 9. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]

- 10. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 12. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Agents in the Intensive Care Unit: -Neuroprotective Agents in ICU - - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Validating 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide for Research and Development

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) is a versatile heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] Its unique structure, featuring a thiomorpholine sulfone ring and a primary hydroxyl group, offers distinct reactivity for developing novel compounds.[2] The success of any research or development project hinges on the quality and purity of starting materials. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for selecting reliable commercial suppliers, understanding critical quality attributes, and implementing self-validating protocols to ensure the integrity of this crucial reagent.

Understanding the Critical Quality Attributes (CQAs) of Commercial-Grade Material

Sourcing a chemical reagent goes beyond simply matching a name and CAS number. For a compound like this compound, which acts as a foundational piece in multi-step syntheses, seemingly minor impurities can lead to failed reactions, downstream purification challenges, and misinterpreted biological data. Before evaluating suppliers, it is imperative to understand the key quality parameters that define a reliable batch.

-

Purity Specification & Analytical Method: The most common purity specification offered by commercial suppliers is ≥98%, typically determined by Gas Chromatography (GC).[1] It is crucial to ascertain the analytical method used; GC with a Flame Ionization Detector (GC-FID) is standard for volatile and semi-volatile organic compounds. A supplier's Certificate of Analysis (CoA) should explicitly state the purity and the methodology used to determine it.

-

Chemical Identity: The CoA must confirm the material's identity. While suppliers perform this internally, end-users should have a plan for verification. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for structural confirmation.

-

Physical Properties: This compound is typically supplied as a white to light yellow or orange crystalline powder.[2] A significant deviation from this appearance could indicate degradation or the presence of impurities. The reported melting point is consistently in the range of 73-77 °C, which serves as a simple, preliminary check of purity.[1][2]

-

Documentation and Traceability: A reputable supplier will provide, at minimum, a comprehensive Safety Data Sheet (SDS) and a lot-specific Certificate of Analysis (CoA). The CoA is a non-negotiable document that provides evidence of a batch's quality and should be requested and reviewed before purchase.

Comparative Analysis of Commercial Suppliers

The market for specialty chemicals includes large-scale manufacturers, distributors, and smaller boutique suppliers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity needs, and documentation requirements. Below is a comparative summary of prominent suppliers offering this reagent.

| Supplier | Product Number | Purity Specification | Analytical Method | Typical Scale |

| TCI America | H1140 | >98.0% | Gas Chromatography (GC) | Grams to Bulk |

| Chem-Impex International | 43088 | ≥ 98% | Gas Chromatography (GC) | Grams |

| BLDpharm | BD138656 | 95% | Not Specified | Grams to Kilograms |

| Lab-Chemicals.com | LBC26475-62-7 | 95% | Not Specified | Grams |

| Oakwood Chemical | 043088 | 98%+ | Gas Chromatography (GC) | Grams |

Note: This table is for illustrative purposes. Availability, specifications, and product numbers are subject to change. Researchers should always verify details directly with the supplier.

Supplier Selection & Material Validation Workflow

A systematic approach to sourcing and validation mitigates risks associated with reagent quality. The following workflow outlines a logical sequence from initial screening to final release for use in experiments.

Self-Validating Experimental Protocols

Trust in a supplied reagent should always be verified. The following protocols provide a robust, self-validating system for any research lab to confirm the identity and purity of incoming this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the supplied material matches that of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will clearly resolve the hydroxyl (-OH) proton.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis & Interpretation:

-

The resulting spectrum should display distinct signals corresponding to the different protons in the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~4.80-5.00 ppm: A triplet corresponding to the hydroxyl proton (-OH). The coupling is to the adjacent CH₂ group.

-

~3.60-3.70 ppm: A multiplet corresponding to the two protons of the -CH₂-OH group.

-

~3.20-3.40 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the sulfur atom in the thiomorpholine ring.

-

~2.90-3.10 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the nitrogen atom in the thiomorpholine ring and the two protons of the N-CH₂- group.

-

-

Causality: The presence of all these signals with the correct integration ratios and splitting patterns provides high confidence in the compound's identity. The absence of significant unassigned peaks indicates a lack of major organic impurities.

-

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To quantitatively determine the purity of the compound and identify the presence of any volatile impurities. This protocol is based on standard methods for analyzing morpholine derivatives.[3][4]

Methodology:

-

Standard Preparation: Prepare a stock solution of the compound in methanol or isopropanol at a concentration of approximately 1 mg/mL. Create a series of dilutions if a calibration curve is required.

-

Sample Preparation: Prepare a sample of the incoming material at the same concentration (1 mg/mL) in the same solvent.

-

GC Instrument Parameters (Example):

-

Column: A mid-polarity column such as a DB-1701 or equivalent (e.g., TM-1701) (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector: 250 °C, split ratio 20:1.

-

Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Detector (FID): 300 °C.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Trustworthiness: This method provides a quantitative purity value that can be directly compared to the supplier's CoA. Significant discrepancies (>1-2%) warrant a discussion with the supplier's technical service department. The presence of multiple impurity peaks that are not on the CoA should be investigated.

In-House Quality Control (QC) Workflow Diagram

Upon receipt of the material, a systematic QC process ensures that only validated reagents enter the research pipeline.

References

-

The Value of this compound in Chemical Synthesis , Lab Reporter, [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry , National Institutes of Health (NIH), [Link]

-

Morpholine (OSHA Method PV2123) , Occupational Safety and Health Administration (OSHA), [Link]

Sources

Topic: Reactivity of the Hydroxyl Group in 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract